molecular formula C21H20N4O2S2 B14932505 3-[(4-methoxyphenoxy)methyl]-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole

3-[(4-methoxyphenoxy)methyl]-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B14932505
M. Wt: 424.5 g/mol
InChI Key: UECBWYOHQDJNRP-UHFFFAOYSA-N
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Description

4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods include nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to reduce nitro groups to amines or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE is unique due to its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

4-[[5-[(4-methoxyphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C21H20N4O2S2/c1-25-19(12-27-18-10-8-17(26-2)9-11-18)23-24-21(25)29-14-16-13-28-20(22-16)15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3

InChI Key

UECBWYOHQDJNRP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)COC4=CC=C(C=C4)OC

Origin of Product

United States

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